![molecular formula C10H12BrNO2 B2473631 2-bromo-N-(4-methoxyphenyl)propanamide CAS No. 99359-37-2](/img/structure/B2473631.png)
2-bromo-N-(4-methoxyphenyl)propanamide
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Description
“2-bromo-N-(4-methoxyphenyl)propanamide” is a specialty product used in proteomics research . It has a molecular formula of C10H12BrNO2 and a molecular weight of 258.12 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(4-methoxyphenyl)propanamide” consists of a bromine atom attached to the second carbon of the propanamide chain, and a 4-methoxyphenyl group attached to the nitrogen atom of the propanamide .Physical And Chemical Properties Analysis
“2-bromo-N-(4-methoxyphenyl)propanamide” has a molecular formula of C10H12BrNO2 and a molecular weight of 258.12 .Scientific Research Applications
- 2-Bromo-N-(4-methoxyphenyl)propanamide is utilized in proteomics studies. Researchers employ it to modify proteins and investigate their functions, interactions, and post-translational modifications. The compound’s reactivity with amino acid residues allows for site-specific labeling and cross-linking experiments .
- Some studies suggest that derivatives of this compound exhibit anticancer properties. Researchers investigate their effects on cancer cell lines, tumor growth, and apoptosis pathways. The bromo group may play a role in disrupting cancer cell signaling .
Proteomics Research
Anticancer Agents
properties
IUPAC Name |
2-bromo-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKOKTSMJKGAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-methoxyphenyl)propanamide |
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